Apigeniflavan

Description

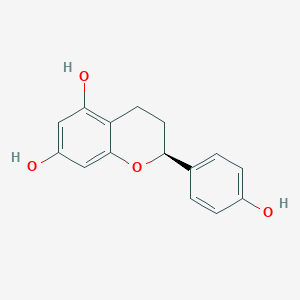

Structure

3D Structure

Properties

CAS No. |

61402-90-2 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

(2S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-5,7-diol |

InChI |

InChI=1S/C15H14O4/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14/h1-4,7-8,14,16-18H,5-6H2/t14-/m0/s1 |

InChI Key |

MDDPZOZWEZNMTK-AWEZNQCLSA-N |

Isomeric SMILES |

C1CC2=C(C=C(C=C2O[C@@H]1C3=CC=C(C=C3)O)O)O |

Canonical SMILES |

C1CC2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for Apigeniflavan Analysis and Preparation

Isolation and Purification Strategies for Flavonoids, Applicable to Apigeniflavan

The purification of flavonoids is a multi-step process aimed at separating target compounds from a crude extract containing a multitude of other substances. mdpi.comrsc.org The selection of an appropriate strategy depends on the physicochemical properties of the target flavonoid, such as its polarity and molecular weight. irb.hr

Chromatography is the cornerstone of flavonoid purification, exploiting the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. jocpr.comcolumn-chromatography.com Various chromatographic methods, from low-pressure to high-performance systems, are utilized, often in succession, to achieve the desired level of purity. jocpr.comchromatographyonline.com

Column chromatography (CC) is a fundamental and widely used preparative technique for the initial fractionation of crude plant extracts to isolate flavonoids. hilarispublisher.comresearchgate.net The principle is based on the differential adsorption of compounds onto a solid stationary phase packed within a glass column. utahtech.edumastelf.com A mobile phase, or eluent, is passed through the column, and compounds are separated based on their varying affinities for the stationary phase; less polar compounds typically elute faster with non-polar solvents, while more polar compounds are retained longer. mastelf.com

The choice of stationary phase is critical. Silica (B1680970) gel is the most common adsorbent used for separating flavonoid aglycones, while polyamide is often preferred for its excellent ability to separate phenolic compounds through hydrogen bonding. auctoresonline.orgresearchgate.net The selection of the solvent system (mobile phase) is optimized to achieve effective separation, often employing a gradient of increasing polarity, for instance, by transitioning from n-hexane to ethyl acetate (B1210297) and then to methanol (B129727). researchgate.netresearchgate.net

| Stationary Phase | Common Mobile Phase Systems (Gradient Elution) | Target Flavonoid Type | Reference |

|---|---|---|---|

| Silica Gel | n-Hexane → Chloroform → Ethyl Acetate → Methanol | General flavonoids, Phenolic acids | researchgate.net |

| Polyamide | Toluene → Ethyl Acetate → Formic Acid | Phenolic substances, Flavonoids | researchgate.net |

| Sephadex LH-20 | Methanol, Ethanol, or mixtures like Methanol:Ethyl Acetate | Flavonoid aglycones (e.g., Quercetin, Myricetin) | auctoresonline.org |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and quantification of flavonoids, offering superior resolution, speed, and sensitivity compared to low-pressure techniques. chromatographyonline.comhilarispublisher.com It is the most widely used method for the accurate determination of individual flavonoid components. mdpi.com The technique operates by pumping a liquid mobile phase through a column packed with a stationary phase under high pressure. jocpr.com

Reversed-phase HPLC (RP-HPLC) is the predominant mode for flavonoid analysis. anjs.edu.iq In this setup, a non-polar stationary phase (commonly C18 or C8) is used with a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. anjs.edu.iqnih.gov Detection is commonly performed using Ultraviolet (UV) detectors, as flavonoids exhibit strong UV absorbance, or mass spectrometry (MS) for structural identification. chromatographyonline.comanjs.edu.iq A method for analyzing apigenin (B1666066), a related flavone, utilized a C18 column with a mobile phase of methanol and ammonium (B1175870) acetate buffer, demonstrating the utility of HPLC for separating specific flavonoids from biological matrices. nih.gov

| Compound | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Apigenin | Hypersil-BDS C18 (4.6 x 250 mm) | Isocratic: 55% Methanol in 0.1 M ammonium acetate (pH 5.10) | UV at 336 nm | nih.gov |

| General Flavonoids | Reversed-Phase (RP-18) | Gradient: Acetonitrile and formic acid in water | UV-Vis / MS | researchgate.net |

| Myricitrin, Myricetin-3-O-glucoside | Reversed-Phase C18 | Gradient: Acetonitrile and water (with 0.1% formic acid) | UV-Vis DAD | rsc.org |

Preparative Thin-Layer Chromatography (TLC) is a valuable technique for the isolation of flavonoids from fractions obtained during initial column chromatography. irb.hrchromatographyonline.com While analytical TLC is used to monitor the separation progress, preparative TLC uses thicker stationary phase layers (typically silica gel) to handle larger sample quantities (10–1000 mg). irb.hr

After developing the plate with a suitable mobile phase, the separated compound bands are visualized, often under UV light. d-nb.inforesearchgate.net The band corresponding to the target flavonoid is then physically scraped from the plate, and the compound is recovered by dissolving it in an appropriate solvent, followed by filtration to remove the adsorbent material. d-nb.infoui.ac.id This method is particularly useful for isolating compounds that are UV-active, a common characteristic of flavonoids. researchgate.net For instance, flavonoids from various fruit extracts have been successfully isolated using a methanol/chloroform/hexane solvent system on preparative TLC plates. d-nb.info

| Stationary Phase | Mobile Phase System (v/v/v) | Source of Flavonoids | Reference |

|---|---|---|---|

| Silica Gel 60 GF254 | Methanol / Chloroform / Hexane (7:2:1) | Carissa bispinosa, Ficus sycomorus fruits | d-nb.info |

| Silica Gel 60 GF254 | Chloroform / Ethanol / Glacial Acetic Acid (9.4:0.1:0.5) | Eugenia polyantha leaves | ui.ac.id |

| Silica Gel 60 PF254 | n-Hexane / Ethyl Acetate (3:7) | Persea americana leaves | ajprd.com |

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues like irreversible sample adsorption. nih.govchromatographyonline.com This technique is highly advantageous for purifying natural products, as it ensures total sample recovery and minimizes the risk of sample denaturation. nih.govmdpi.com

In CCC, a biphasic solvent system is used, with one liquid phase acting as the stationary phase, which is retained in a coil by centrifugal force, while the other liquid phase serves as the mobile phase and is pumped through it. ufrj.braocs.org The separation is based on the differential partitioning of solutes between the two immiscible liquid phases. aocs.org The selection of an appropriate two-phase solvent system is the most critical step for a successful separation. nih.gov CCC is particularly effective for separating polar compounds and can be scaled from analytical to preparative levels for purifying grams to kilograms of material. mdpi.comufrj.br

| Solvent System Type | Example Composition | Application Area | Reference |

|---|---|---|---|

| Aqueous-Organic | Hexane / Ethyl Acetate / Methanol / Water | General natural products, Terpenoids | nih.gov |

| Aqueous Two-Phase System | Polyethylene Glycol (PEG) / Potassium Phosphate (B84403) Solution | Biomolecules sensitive to organic solvents | nih.gov |

| Non-aqueous | Hexane / Acetonitrile | Non-polar compounds | ufrj.br |

The initial extraction step is fundamental to isolating flavonoids from plant materials. Modern extraction techniques offer significant advantages over traditional methods like maceration or Soxhlet extraction, including reduced solvent consumption, shorter extraction times, and higher efficiency, all while aligning with the principles of green chemistry. mdpi.commdpi.com

Key modern methods applicable to flavonoid extraction include:

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to create acoustic cavitation in the solvent, disrupting plant cell walls and enhancing mass transfer, which accelerates the extraction process. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant matrix, causing cell rupture and the release of bioactive compounds into the solvent. mdpi.commdpi.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures (50-200°C) and pressures (10-15 MPa). mdpi.comresearchgate.net These conditions increase the solubility and diffusion rate of analytes while keeping the solvent below its boiling point, resulting in rapid and efficient extraction. mdpi.commdpi.com

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov By operating above its critical temperature and pressure, CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively. SFE is highly selective, and the solvent can be easily removed by depressurization, yielding a solvent-free extract. mdpi.comresearchgate.net

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing solvent penetration and mass transfer. | Reduced extraction time and solvent use; suitable for heat-sensitive compounds. | mdpi.comnih.gov |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and intracellular water, causing cell rupture. | High speed, lower solvent consumption, improved yield. | mdpi.commdpi.com |

| Pressurized Liquid Extraction (PLE/ASE) | Uses solvents at high temperature and pressure to increase extraction efficiency. | Fast, automated, requires less solvent than traditional methods, high efficiency. | mdpi.commdpi.comresearchgate.net |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as a highly selective and tunable solvent. | "Green" solvent, high selectivity, solvent-free extract, gentle on thermolabile compounds. | researchgate.netnih.gov |

Modern Extraction Methodologies for Bioactive Compounds

Solvent Extraction Methodologies

Traditional solvent extraction remains a fundamental technique for obtaining this compound. This method involves the use of organic solvents to isolate the compound from plant materials. For instance, a common approach involves the use of methanol as the solvent in a Soxhlet apparatus. nih.gov In this process, powdered plant material, such as the leaves of Trema orientalis, is repeatedly washed with the solvent, allowing for the gradual extraction of this compound. nih.gov The resulting extract is then typically concentrated using a rotary evaporator. nih.gov The choice of solvent is critical and often depends on the polarity of the target compound. Ethyl acetate has also been successfully used for the extraction and purification of related flavonoids like apigenin. oatext.com The selection of an appropriate solvent is a crucial step to optimize the recovery of the desired bioactive compounds. ekb.eg

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction (UAE) is a modern and efficient "green" extraction technique that utilizes the energy of ultrasonic waves. ekb.egnih.gov The mechanism behind UAE involves acoustic cavitation, which generates high-intensity sound waves that cause the formation and collapse of microscopic bubbles. nih.govmdpi.com This process creates localized high pressures and temperatures, leading to cell wall disruption and enhanced mass transfer of intracellular components, including this compound, into the solvent. mdpi.com UAE offers several advantages over conventional methods, including reduced extraction times, lower solvent consumption, and operation at lower temperatures, which helps in preserving the integrity of thermolabile compounds. nih.govresearchgate.net The efficiency of UAE is influenced by several factors such as ultrasonic frequency and power, extraction time and temperature, and the type and volume of the solvent used. researchgate.net

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and sample matrix, thereby accelerating the extraction process. phcogrev.comanton-paar.com The principle of MAE is based on the direct interaction of microwaves with polar molecules in the sample and solvent, leading to rapid and efficient heating. mdpi.comresearchgate.net This localized heating increases the internal pressure within the plant cells, causing them to rupture and release their contents into the solvent. nrfhh.com Key parameters that influence the effectiveness of MAE include microwave power, irradiation time, solvent composition, and the solvent-to-material ratio. researchgate.netnrfhh.com MAE is recognized for its high efficiency, reduced extraction times, and lower solvent usage compared to traditional methods. phcogrev.comanton-paar.com

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. wikipedia.orgdedietrich.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. wikipedia.org Supercritical CO2 is favored due to its non-toxic, non-flammable nature, and its easily accessible critical point (31 °C and 74 bar). wikipedia.org The solvating power of the supercritical fluid can be precisely controlled by altering the pressure and temperature, allowing for selective extraction of specific compounds. wikipedia.org While pure CO2 is effective for non-polar molecules, its efficiency for extracting more polar compounds like flavonoids can be enhanced by adding a polar co-solvent, such as methanol or ethanol. wikipedia.orgnih.gov SFE is considered a green technology due to the use of a recyclable and environmentally benign solvent. dedietrich.comnih.gov

Enzyme-Assisted Extraction (EAE)

Enzyme-assisted extraction (EAE) is an innovative and environmentally friendly method that employs specific enzymes to break down the plant cell wall, facilitating the release of intracellular bioactive compounds. mdpi.comresearchgate.net The complex structure of plant cell walls, composed of polysaccharides like cellulose, pectin, and hemicellulose, can hinder the extraction of target molecules. researchgate.net EAE utilizes enzymes such as cellulases, pectinases, and hemicellulases to hydrolyze these structural components, thereby increasing the permeability of the cell wall and enhancing the extraction yield. mdpi.comnih.gov This technique is highly specific and operates under mild conditions of temperature and pH, which helps to preserve the structural integrity of the extracted compounds. researchgate.net The effectiveness of EAE depends on factors like enzyme concentration, temperature, pH, and extraction time.

Spectroscopic and Spectrometric Techniques for Structural Elucidation of this compound

Once extracted and purified, the precise chemical structure of this compound is determined using a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. wikipedia.orgslideshare.net It provides unparalleled insight into the connectivity of atoms and the stereochemistry of the molecule. wikipedia.orguthscsa.edu

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. wikipedia.org This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a unique "fingerprint" for each atom within the molecule. wikipedia.orgarxiv.org

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types and numbers of protons and carbons in the molecule. wikipedia.org Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. wikipedia.orgarxiv.org COSY experiments reveal proton-proton couplings, helping to identify adjacent protons, while HSQC and HMBC correlate protons with directly bonded or long-range coupled carbons, respectively. arxiv.org This information is pieced together to map out the complete bonding framework of the this compound molecule.

Furthermore, NMR spectroscopy is a powerful method for determining the relative and absolute stereochemistry of chiral centers within the molecule. mdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about the spatial proximity of protons, which can be used to deduce the relative configuration of stereocenters. mdpi.com The magnitude of coupling constants (³JHH) between protons can also provide valuable information about their dihedral angles, further aiding in stereochemical assignments. mdpi.com

Table 1: Advanced Extraction Methodologies for this compound

| Extraction Method | Principle | Key Advantages | Influencing Parameters |

|---|---|---|---|

| Solvent Extraction | Utilizes organic solvents to dissolve and isolate the target compound based on polarity. nih.govoatext.com | Simple, well-established. | Solvent type, temperature, extraction time. ekb.eg |

| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves to induce cavitation, disrupting cell walls and enhancing mass transfer. nih.govmdpi.com | Reduced extraction time and solvent consumption, suitable for thermolabile compounds. nih.govresearchgate.net | Ultrasonic power and frequency, time, temperature, solvent. researchgate.net |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid and selective heating of the solvent and sample, leading to cell rupture. mdpi.comresearchgate.net | High efficiency, fast, reduced solvent use. phcogrev.comanton-paar.com | Microwave power, time, solvent composition, solvent/material ratio. researchgate.netnrfhh.com |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO₂) as a solvent, with tunable solvating power. wikipedia.orgdedietrich.com | Green technology, selective, solvent is easily removed. wikipedia.orgdedietrich.com | Pressure, temperature, co-solvent addition. wikipedia.orgnih.gov |

| Enzyme-Assisted Extraction (EAE) | Uses specific enzymes to hydrolyze cell wall components, facilitating the release of intracellular compounds. mdpi.comresearchgate.net | High specificity, mild operating conditions, environmentally friendly. researchgate.net | Enzyme type and concentration, temperature, pH, time. |

Table 2: NMR Techniques for Structural Elucidation of this compound

| NMR Technique | Information Provided | Application in this compound Analysis |

|---|---|---|

| ¹H NMR | Number and chemical environment of protons. wikipedia.org | Identifies the different types of hydrogen atoms present. |

| ¹³C NMR | Number and chemical environment of carbon atoms. wikipedia.org | Determines the carbon skeleton of the molecule. |

| COSY (Correlation Spectroscopy) | Shows coupling between adjacent protons (¹H-¹H). wikipedia.org | Establishes proton-proton connectivity within the flavan (B184786) rings. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons (¹H-¹³C). arxiv.org | Assigns protons to their corresponding carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range coupling between protons and carbons (typically 2-3 bonds). wikipedia.org | Connects different fragments of the molecule and establishes the overall structure. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals spatial proximity between protons. mdpi.com | Determines the relative stereochemistry of chiral centers. |

An in-depth analysis of the chemical compound this compound requires a suite of advanced analytical and preparative methodologies. The precise characterization and structural elucidation of this flavan depend on the integration of various spectroscopic techniques, each providing unique and complementary information.

1

The definitive identification of this compound, a flavonoid with a specific arrangement of hydroxyl and methoxy (B1213986) groups, relies on a combination of powerful spectroscopic methods. These techniques probe the molecular structure at the atomic level, revealing the connectivity and spatial arrangement of atoms.

1 One-Dimensional NMR (¹H-NMR, ¹³C-NMR)

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules like this compound. ¹H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons, while ¹³C-NMR reveals the number and types of carbon atoms. numberanalytics.com

¹H-NMR (Proton NMR): In a hypothetical ¹H-NMR spectrum of this compound (7,4'-dihydroxy-5-methoxyflavan), distinct signals would be expected for the protons on the A, B, and C rings. The aromatic protons on the A and B rings would appear in the downfield region (typically δ 6.0-8.0 ppm). The protons on the saturated C-ring, specifically at C2 and C3, would appear in the more upfield aliphatic region. The coupling patterns (splitting of signals) between these protons would help establish their connectivity. For instance, the protons at C2 and C3 would likely show complex splitting patterns due to their coupling to each other.

¹³C-NMR (Carbon-13 NMR): A proton-decoupled ¹³C-NMR spectrum gives a single peak for each chemically non-equivalent carbon atom. nd.edu For this compound, this technique would confirm the presence of 16 carbon atoms (for the C16H16O4 skeleton). The chemical shifts of these carbons indicate their type (aliphatic, aromatic, oxygen-bearing). Carbons bonded to oxygen atoms (like C5, C7, and C4') would resonate at lower fields compared to other aromatic carbons. nd.edu The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between C, CH, CH₂, and CH₃ carbons. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound This table presents expected chemical shift (δ) values based on the known structure of this compound and typical values for related flavanoids. Actual experimental values may vary.

| Position | Expected ¹³C (ppm) | Expected ¹H (ppm, Multiplicity, J in Hz) |

|---|---|---|

| 2 | ~79.0 | ~5.0 (dd) |

| 3 | ~31.0 | ~2.8 (m), ~2.9 (m) |

| 4 | ~195.0 (if flavanone) / ~40.0 (if flavan) | ~2.7 (m), ~3.1 (m) |

| 5 | ~160.0 | - |

| 6 | ~95.0 | ~6.1 (d, J=2.0) |

| 7 | ~165.0 | - |

| 8 | ~94.0 | ~6.2 (d, J=2.0) |

| 9 (C-1') | ~128.0 | - |

| 10 (C-4a) | ~103.0 | - |

| 2' | ~128.5 | ~7.3 (d, J=8.5) |

| 3' | ~115.5 | ~6.8 (d, J=8.5) |

| 4' | ~158.0 | - |

| 5' | ~115.5 | ~6.8 (d, J=8.5) |

| 6' | ~128.5 | ~7.3 (d, J=8.5) |

| 5-OCH₃ | ~55.5 | ~3.8 (s) |

2 Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and piecing together the complete molecular structure. numberanalytics.commdpi.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. marquette.edu For this compound, COSY would show cross-peaks between the protons on the C-ring (H-2 with H-3, H-3 with H-4) and within the aromatic rings (e.g., H-2' with H-3'), confirming their connectivity. marquette.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. spectrabase.com This is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule. For instance, NOESY could show correlations between the B-ring protons and the H-2/H-3 protons on the C-ring, helping to define their relative orientation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). universalclass.com HSQC is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. universalclass.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges, typically two to three bonds. marquette.edu This is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation from the H-2' proton on the B-ring to the C-2 carbon on the C-ring, establishing the connection point of the B-ring. It is also key for assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons. universalclass.comnih.gov

2 Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. paruluniversity.ac.in It provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers significant structural information. clariant.comyoutube.com When an organic molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺·), which can then break apart into smaller, charged fragments. clariant.com The pattern of these fragments is often unique to the compound's structure. For flavonoids, a common fragmentation pathway is the Retro-Diels-Alder (RDA) reaction, which cleaves the C-ring and provides information about the substitution patterns on the A and B rings.

1 High-Resolution Mass Spectrometry (HRMS) in Compound Screening

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four decimal places), which allows for the determination of the elemental composition of an ion. lipidmaps.org This capability is critical in compound screening and identification. In studies of plant extracts, such as from Trema orientalis, HRMS has been employed to screen for and detect numerous flavonoids. marquette.educlariant.com this compound was identified in such a screening based on its accurate mass-to-charge ratio and retention time in liquid chromatography-mass spectrometry (LC-MS) analysis. marquette.educlariant.com For this compound (C₁₆H₁₆O₄), the expected exact mass provides a highly specific filter for its identification in a complex mixture.

One-Dimensional NMR (1H-NMR, 13C-NMR)

2 Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. lipidmaps.org This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern can help distinguish between isomers, which have the same molecular formula but different structures. For this compound, MS/MS analysis would involve selecting its molecular ion and inducing fragmentation. The resulting spectrum would show characteristic losses, such as the loss of water (H₂O) or methyl groups (CH₃), and fragments from RDA cleavage, which would help confirm the identity and structure of the compound.

Table 2: Illustrative Mass Spectrometry Fragmentation Data for this compound This table shows the calculated exact mass for this compound and plausible fragments based on common flavonoid fragmentation pathways like Retro-Diels-Alder (RDA).

| Ion | Description | Proposed Formula | Calculated m/z |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | C₁₆H₁₇O₄⁺ | 273.1121 |

| [M-H₂O+H]⁺ | Loss of water | C₁₆H₁₅O₃⁺ | 255.1016 |

| ¹³A⁺ | RDA fragment from A-ring | C₈H₉O₃⁺ | 153.0546 |

| ¹⁴B⁺ | RDA fragment from B-ring | C₈H₈O⁺ | 120.0575 |

3 Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule when they absorb IR radiation. paruluniversity.ac.in Different types of bonds (functional groups) vibrate at characteristic frequencies, so an IR spectrum provides a "fingerprint" of the functional groups present. mdpi.com For this compound, IR spectroscopy would be used to confirm the presence of key functional groups:

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ would confirm the C-H bonds on the saturated C-ring.

C=C Stretching: Absorptions in the 1450-1620 cm⁻¹ range correspond to the carbon-carbon double bonds within the aromatic rings.

C-O Stretching: Strong peaks in the 1000-1300 cm⁻¹ region would be indicative of the C-O bonds of the ether (methoxy) and phenol (B47542) groups.

4 Integrated Spectroscopic and Computational Approaches for De Novo Structure Determination

The elucidation of novel or unknown compounds, a process known as de novo structure determination, increasingly relies on integrating experimental data with advanced computational methods. numberanalytics.com For flavonoids like this compound, this approach is particularly powerful when dealing with complex mixtures or when authentic reference standards are unavailable.

The process often begins with acquiring high-resolution LC-MS/MS data. Computational platforms like SIRIUS or MSNovelist can then be used to analyze this data. These tools can predict a molecular formula from the accurate mass and isotopic pattern and then generate a fragmentation tree from the MS/MS spectrum. By comparing this experimental fragmentation pattern against vast structural databases or by using machine learning algorithms, the software can propose candidate structures. numberanalytics.com In a recent study, this compound was identified in Trema orientalis and its potential biological activity was then explored using in silico network pharmacology approaches, demonstrating the power of combining analytical data with computational biology. marquette.educlariant.com This integrated workflow accelerates the identification process and allows for the characterization of compounds even in trace amounts within complex natural product extracts. numberanalytics.com

High-Resolution Mass Spectrometry (HRMS) in Compound Screening

Infrared (IR) Spectroscopy for Functional Group Identification

Analytical Methodologies for Purity Assessment and Quantification

The accurate assessment of purity and the precise quantification of this compound in various matrices, such as plant extracts and prepared formulations, are critical for research and potential applications. A suite of advanced analytical techniques, primarily centered around chromatography and mass spectrometry, are employed for this purpose. These methodologies are selected for their sensitivity, specificity, and ability to resolve complex mixtures, which is often necessary when dealing with natural product extracts.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Ultraviolet (UV) or Photodiode Array (PDA) detector, is a cornerstone for the quantification of flavonoids like this compound. The selection of the stationary phase, mobile phase composition, and detection wavelength is crucial for achieving optimal separation and sensitivity. For instance, reversed-phase columns, such as C18, are commonly utilized for the separation of flavonoids. The mobile phase typically consists of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol, run in either an isocratic or gradient elution mode.

For more definitive identification and quantification, especially in complex samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. These techniques provide not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific to the compound of interest. High-Resolution Mass Spectrometry (HRMS) offers even greater accuracy in mass determination, further enhancing the confidence in compound identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, primarily for the structural elucidation of compounds like this compound. However, it can also be used for quantitative purposes (qNMR), providing a direct measure of the compound's concentration in a sample without the need for a calibration curve, provided a suitable internal standard is used.

The validation of these analytical methods is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure their reliability. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Detailed Research Findings

Recent studies have utilized these advanced analytical techniques to identify and quantify this compound and its derivatives in plant extracts.

In one study, High-Resolution Liquid Chromatography-Mass Spectrometry (HRLC-MS) was used to analyze the chemical constituents of a plant extract. This analysis successfully identified this compound 5-O-xyloside, a derivative of this compound. bamu.ac.in The chromatographic and mass spectrometric parameters from this study are detailed in the table below.

Table 1: HRLC-MS Parameters for the Analysis of this compound 5-O-xyloside

| Parameter | Value |

|---|---|

| Instrument | Agilent Technologies G6550A-iFunnel, Q-TOF, LC/MS |

| Column | ZORBAX RRHD SB-C18, 100mm x 2.1mm, 1.8 µm |

| Observed m/z | 390.1303 |

| Retention Time | 10.072 min |

Data sourced from a study on the phytochemical analysis of Tephrosia pentaphylla. bamu.ac.in

Another investigation focusing on the methanolic leaf extract of Trema orientalis employed High-Resolution Mass Spectrometry (HRMS) to screen for various flavonoids. nih.gov this compound was among the compounds identified, and its analytical details were reported.

Table 2: HRMS Data for the Identification of this compound

| Parameter | Value |

|---|---|

| Compound | This compound |

| Retention Time | 14.12 min |

| Mass/Charge (M/Z) | 255.06 |

| Ion Mode | Positive |

Data from the analysis of a methanolic leaf extract of Trema orientalis. nih.gov

While the above studies provide specific data for this compound and a derivative, a broader understanding of the analytical methodologies can be gained from validated methods for structurally similar flavonoids like apigenin. For example, a validated HPLC method for apigenin utilized a C18 column with a mobile phase of phosphate buffer and acetonitrile (30:70 v/v) and UV detection at 268 nm. researchgate.net Such methods, with appropriate optimization, can be adapted for the purity assessment and quantification of this compound. The validation of such a method would involve establishing linearity over a specific concentration range and determining the LOD and LOQ.

Table 3: Example Validation Parameters for a Related Flavonoid (Apigenin) via HPLC

| Parameter | Typical Value |

|---|---|

| Linearity Range | 10–50 µg/ml |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | Dependent on method and instrument sensitivity |

| Limit of Quantification (LOQ) | Dependent on method and instrument sensitivity |

Based on a validated HPLC method for apigenin. researchgate.net

Biosynthetic Pathways and Chemical Modifications of Apigeniflavan

Elucidation of Apigeniflavan Biosynthesis within Flavonoid Metabolic Pathways

This compound is a flavonoid, a class of secondary metabolites synthesized by plants. mdpi.com Flavonoids are characterized by a C6-C3-C6 carbon skeleton, which consists of two benzene (B151609) rings (A and B) connected by a three-carbon linker that typically forms a heterocyclic pyran ring. taylorandfrancis.com The biosynthesis of all flavonoids, including this compound, originates from the phenylpropanoid metabolic pathway. wikipedia.orgfrontiersin.org This foundational pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA. mdpi.com This molecule then serves as the entry point for the dedicated flavonoid biosynthesis pathway, where it is combined with three molecules of malonyl-CoA. wikipedia.orgencyclopedia.pub This reaction, catalyzed by the first key enzyme of the pathway, chalcone (B49325) synthase, produces the chalcone backbone from which all diverse classes of flavonoids are derived. frontiersin.org

The general flavonoid pathway proceeds through a series of enzymatic modifications that convert chalcones into flavanones, which are then further processed to yield various flavonoid classes like flavonols, flavan-3-ols, and anthocyanins. wikipedia.org this compound belongs to the flavan (B184786) class, which is structurally distinct from flavanones, flavones, or flavonols. Its specific biosynthesis is integrated within this complex network, arising from key intermediates in the central flavonoid pathway.

The synthesis of flavonoids is a highly regulated process involving numerous enzymes that catalyze specific structural modifications. The pathway is initiated by the conversion of phenylalanine to p-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia Lyase (PAL), Cinnamic Acid 4-hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). mdpi.com The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. taylorandfrancis.comencyclopedia.pub This unstable chalcone is then stereospecifically isomerized into (2S)-naringenin, a flavanone (B1672756), by Chalcone Isomerase (CHI). encyclopedia.pub (2S)-naringenin serves as a crucial branch point for the synthesis of various flavonoid classes. encyclopedia.pub

The pathway then diverges, with enzymes such as Flavanone 3-hydroxylase (F3H), Flavonoid 3'-hydroxylase (F3'H), and Flavonoid 3',5'-hydroxylase (F3'5'H) introducing hydroxyl groups to the basic flavanone structure, creating dihydroflavonols like dihydrokaempferol (B1209521) (DHK) and dihydroquercetin (DHQ). mdpi.comroyalsocietypublishing.org These intermediates are precursors for flavonols (via Flavonol Synthase, FLS) and anthocyanins (via Dihydroflavonol 4-reductase, DFR, and Anthocyanidin Synthase, ANS). frontiersin.orgmdpi.com

Table 1: Key Enzymes in the General Flavonoid Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Source(s) |

| Phenylalanine Ammonia Lyase | PAL | Converts phenylalanine to trans-cinnamic acid. | mdpi.com |

| Cinnamic Acid 4-hydroxylase | C4H | Converts trans-cinnamic acid to p-coumaric acid. | mdpi.com |

| 4-Coumarate:CoA Ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. | mdpi.com |

| Chalcone Synthase | CHS | Catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. | frontiersin.orgencyclopedia.pub |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific conversion of chalcone to (2S)-naringenin. | encyclopedia.pub |

| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones at the C-3 position to form dihydroflavonols. | mdpi.comroyalsocietypublishing.org |

| Flavonoid 3'-hydroxylase | F3'H | Adds a hydroxyl group at the C-3' position of the B-ring. | mdpi.comroyalsocietypublishing.org |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins (flavan-3,4-diols). | frontiersin.orgmdpi.com |

| Flavonol Synthase | FLS | Oxidizes dihydroflavonols to produce flavonols. | mdpi.comfrontiersin.org |

| Anthocyanidin Synthase | ANS | Converts leucoanthocyanidins to colored anthocyanidins. | mdpi.comfrontiersin.org |

The genetic regulation of this pathway is primarily controlled by a transcriptional complex known as the MBW complex. researchgate.netmdpi.com This complex consists of transcription factors from three protein families: R2R3-MYB, basic Helix-Loop-Helix (bHLH), and WD40-repeat (WDR) proteins. mdpi.comfrontiersin.org The MBW complex activates the expression of late biosynthetic genes (LBGs) such as DFR and ANS, which are involved in anthocyanin production. mdpi.comfrontiersin.org Early biosynthetic genes (EBGs) like CHS, CHI, and F3H are often regulated by specific R2R3-MYB transcription factors independently of the full MBW complex. mdpi.comfrontiersin.org Other transcription factor families, including WRKY and AP2/ERF, also play roles in fine-tuning the expression of flavonoid biosynthesis genes. nih.gov

While direct biosynthetic studies on many complex flavonoids are limited, hypothetical pathways have been proposed based on known flavonoid chemistry. This compound is implicated as a key precursor in the proposed biosynthesis of certain spiro-biflavonoids, a class of compounds characterized by two flavonoid units linked through a single common carbon atom. encyclopedia.pubnih.gov

Specifically, the biosynthesis of daphnodorin C-type spiro-biflavonoids is thought to be initiated by the radical coupling of a naringenin-chalcone radical with an this compound radical (or an afzelechin radical). encyclopedia.pubnih.govmdpi.com This coupling event leads to the formation of an activated p-quinone methide intermediate. encyclopedia.pubnih.gov Subsequent intramolecular reactions, including nucleophilic substitution and cyclization, would then generate the complex spiro-cyclic system characteristic of these molecules. encyclopedia.pub This proposed route highlights the role of this compound not as an endpoint but as a reactive intermediate that can be dimerized to build more complex natural products. encyclopedia.pubmdpi.com

Enzymatic Steps and Genetic Regulation of Flavonoid Synthesis

Synthetic and Semi-Synthetic Approaches to this compound Analogues

The chemical synthesis of flavonoid analogues is a critical area of research for creating novel compounds and confirming structures. This compound itself has been utilized as a building block in the semi-synthesis of A-type proanthocyanidin (B93508) (PAC) analogues. acs.org In one reported methodology, microwave radiation was used to facilitate the reaction between a flavylium (B80283) salt and a π-nucleophile to create the characteristic 2,8-dioxabicyclo[3.3.1]nonane core of A-type PACs. acs.org

In this approach, this compound served as the π-nucleophilic unit. acs.org When a mixture of a flavylium salt and this compound in a methanol-water buffer was heated with microwaves, it yielded the corresponding bicyclic A-type PAC analogue as a mixture of diastereomers. acs.org This demonstrates a practical semi-synthetic application of this compound to generate more complex flavonoid-derived structures that are otherwise difficult to obtain.

Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives

While extensive structure-activity relationship (SAR) studies focusing specifically on a wide range of this compound derivatives are not broadly documented, initial research provides insight into its biological potential. This compound is a hydroxyflavonoid found in plants like Trema orientalis. nih.gov Several derivatives have been identified in plant extracts, including this compound-naringenin, this compound-O-hexosyl-naringenin-O-hexoside, and this compound-eriodictyol-O-hexoside. nih.gov

A recent in silico network pharmacology study investigated the potential of this compound in the context of pancreatic cancer. nih.govnih.gov This computational analysis identified several potential protein targets for this compound, suggesting a molecular basis for its activity. nih.govnih.gov The study highlighted five key hub genes—KDR, VEGFA, AKT1, SRC, and ESR1—as potential interaction partners, indicating that this compound might exert its effects by modulating pathways related to tumor growth and proliferation, such as the VEGF and PI3K-Akt signaling pathways. nih.govnih.gov

Although this study did not compare different this compound analogues, it provides a foundational SAR hypothesis: the core this compound structure has an affinity for key protein targets implicated in cancer pathways. nih.gov General SAR principles from related flavonoids, such as apigenin (B1666066), often suggest that the presence and position of hydroxyl groups and the saturation of the C-ring are critical for activity, but these specific relationships have yet to be systematically explored for this compound and its derivatives. researchgate.net

Preclinical in Silico and in Vitro Investigations of Apigeniflavan S Biological Mechanisms

Network Pharmacology-Based Target Identification and Pathway Analysis

Network pharmacology is an approach that integrates systems biology, bioinformatics, and pharmacology to investigate the complex interactions between drug compounds and biological systems. nih.gov This methodology allows for the identification of potential drug targets and the elucidation of the mechanisms of action of bioactive molecules by analyzing complex interaction networks. nih.gov In the context of apigeniflavan, a hydroxyflavonoid found in the methanolic leaf extract of Trema orientalis Linn., network pharmacology has been employed to explore its potential therapeutic effects, particularly in pancreatic cancer. nih.govresearchgate.net

In Silico Screening and Drug-Likeness Assessment

In silico screening is a computational method used in the early stages of drug discovery to assess the potential of compounds to be developed into drugs. nih.gov This process often involves evaluating a compound's "drug-likeness," which refers to its similarity to known drugs based on physicochemical properties. rsc.orgoptibrium.com These properties are crucial as they can influence a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov

This compound has been subjected to in silico screening to evaluate its drug-like properties. nih.govresearchgate.net One of the most common filters used for this purpose is Lipinski's rule of five. bbk.ac.ukdrugbank.com This rule states that a compound is more likely to be orally bioavailable if it meets certain criteria, including having no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight of less than 500 daltons, and a partition coefficient (logP) not greater than 5. bbk.ac.ukdrugbank.com

In a study analyzing 21 flavonoids from the methanolic leaf extract of Trema orientalis, this compound was one of the few compounds that exhibited zero violations of Lipinski's rule. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for this compound were conducted using various web servers such as SwissADME, pkCSM, and ProTox-II. nih.govresearchgate.netresearchgate.net The results of these predictions indicated that this compound has good intestinal absorption (predicted at 89.674%) and no predicted hepatotoxicity, carcinogenicity, immunotoxicity, cytotoxicity, or mutagenicity. nih.gov

Table 1: Predicted Drug-Likeness Properties of this compound

| Property | Predicted Value | Reference |

| Molecular Formula | C15H14O4 | jpionline.orgjpionline.org |

| Molecular Weight | 258.0892 g/mol | jpionline.orgjpionline.org |

| Hydrogen Bond Donors | <5 | nih.gov |

| Hydrogen Bond Acceptors | <10 | nih.gov |

| Lipinski's Rule Violations | 0 | nih.gov |

| Intestinal Absorption | 89.674% | nih.gov |

| Carcinogenicity | Not predicted | nih.gov |

| Hepatotoxicity | Not predicted | nih.gov |

This table is based on data from in silico predictions and may not reflect the full in vivo profile of the compound.

Compound-Target Network Construction and Analysis

Following the identification of a compound with favorable drug-like properties, the next step in network pharmacology is to identify its potential biological targets. nih.gov For this compound, potential targets have been identified using databases such as SwissTargetPrediction. nih.govresearchgate.net These databases predict protein targets of a small molecule based on the principle of similarity to known ligands.

Once the potential targets of this compound and the genes associated with a specific disease (e.g., pancreatic cancer) are identified, a compound-target network is constructed. nih.gov This network visually represents the interactions between the compound and its predicted protein targets. wikipathways.org In a study on this compound and pancreatic cancer, the targets for pancreatic cancer were retrieved from databases like DisGeNET and GeneCards. nih.govresearchgate.net The intersection of the predicted targets of this compound and the known pancreatic cancer targets provides a set of common genes that are likely to be modulated by this compound in the context of the disease. nih.gov

The analysis of this network can reveal key proteins that are central to the compound's potential mechanism of action. nih.gov For this compound, the compound-target network analysis in the context of pancreatic cancer highlighted several key protein targets. nih.govresearchgate.net

Protein-Protein Interaction (PPI) Network Generation and Hub Gene Identification

To further understand the biological significance of the identified targets, a protein-protein interaction (PPI) network is generated. nih.gov This network illustrates the known and predicted interactions between the target proteins. nih.gov The STRING database is a commonly used tool for constructing such networks. nih.gov

Within the PPI network, certain proteins, known as "hub genes," have a high degree of connectivity, indicating that they play a central role in the network. nih.gov These hub genes are often critical for the biological processes under investigation and can be considered key therapeutic targets. nih.gov The identification of hub genes is typically based on topological parameters such as degree, betweenness, and closeness centrality. nih.gov

In the investigation of this compound's potential role in pancreatic cancer, the PPI network of common targets was constructed and analyzed using Cytoscape software. nih.govresearchgate.net This analysis identified five key hub genes: KDR, VEGFA, AKT1, SRC, and ESR1. nih.govresearchgate.net These genes are implicated in crucial pathways related to cancer development and progression. nih.gov

Kinase insert domain receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. nih.govembopress.orgtandfonline.com The binding of its ligand, VEGFA, to KDR triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells. reactome.orgahajournals.org Dysregulated KDR signaling is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize. nih.govtandfonline.com

In the network pharmacology study of this compound, KDR was identified as a major hub gene. nih.govresearchgate.net This suggests that this compound may exert its potential anticancer effects in part by modulating the activity of KDR. Molecular docking studies, which predict the binding affinity between a ligand and a protein, have shown that this compound has a strong binding affinity for KDR. nih.gov The specific interaction between this compound and KDR (PDB ID: 1Y6B) was investigated, indicating a potential inhibitory effect on its function. nih.gov

Vascular Endothelial Growth Factor A (VEGFA) is a potent signaling protein that stimulates vasculogenesis and angiogenesis. cusabio.comthermofisher.com It is a key ligand for the KDR/VEGFR-2 receptor. wikipathways.orgsigmaaldrich.cn The VEGFA signaling pathway is integral to normal physiological processes such as embryonic development and wound healing, but it is also a critical driver of tumor angiogenesis. cusabio.comthermofisher.com Upregulation of VEGFA is common in many tumors and is associated with tumor growth and progression. cusabio.com

VEGFA was also identified as a significant hub gene in the network pharmacology analysis of this compound's potential targets in pancreatic cancer. nih.govresearchgate.net The identification of VEGFA as a hub gene suggests that this compound may interfere with the VEGFA signaling pathway. Molecular docking simulations have indicated a favorable binding interaction between this compound and VEGFA (PDB ID: 1MKK), implying that this compound could potentially disrupt the binding of VEGFA to its receptor, KDR, thereby inhibiting downstream signaling. nih.gov

AKT1, also known as Protein Kinase B alpha, is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including cell survival, proliferation, metabolism, and angiogenesis. nih.govmdpi.com The PI3K/AKT signaling pathway is one of the most frequently activated pathways in human cancers, and its dysregulation is associated with tumor development and progression. spandidos-publications.comspandidos-publications.com AKT1 promotes cell survival by inhibiting apoptosis and promotes cell proliferation by regulating cell cycle progression. nih.govspandidos-publications.comtandfonline.com

As a key hub gene identified in the network pharmacology analysis of this compound, AKT1 represents a critical node in the potential mechanism of action of this flavonoid. nih.govresearchgate.net The PI3K-Akt signaling pathway was found to be one of the significant pathways associated with the identified hub genes. nih.govresearchgate.net Molecular docking studies have demonstrated a strong binding affinity of this compound to the AKT1 protein (PDB ID: 2UZR), suggesting that this compound may directly interact with and modulate the activity of AKT1. nih.gov By potentially inhibiting AKT1, this compound could interfere with key cancer-promoting processes such as cell survival and proliferation. nih.govspandidos-publications.com

Table 2: Key Hub Genes Targeted by this compound in Pancreatic Cancer Models

| Hub Gene | Full Name | Function | PDB ID for Docking | Reference |

| KDR | Kinase Insert Domain Receptor | Angiogenesis, Endothelial Cell Proliferation | 1Y6B | nih.govresearchgate.net |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis, Vasculogenesis | 1MKK | nih.govresearchgate.net |

| AKT1 | AKT Serine/Threonine Kinase 1 | Cell Survival, Proliferation | 2UZR | nih.govresearchgate.net |

| SRC | SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase | Cell Growth, Differentiation, Migration | 1FMK | nih.gov |

| ESR1 | Estrogen Receptor 1 | Hormone Signaling, Cell Proliferation | 5KRI | nih.gov |

This table summarizes the top five hub genes identified through network pharmacology and their relevance in the context of pancreatic cancer research.

SRC Gene Analysis

In silico analyses have identified the SRC (Proto-oncogene tyrosine-protein kinase) gene as a significant target of this compound. nih.govnih.gov Through network pharmacology approaches, SRC was identified as one of the top five hub genes in the protein-protein interaction network of this compound's targets related to pancreatic cancer. nih.govnih.govresearchgate.net The aberrant activation of Src kinase is known to contribute to various aspects of cancer development, including cell cycle progression, apoptosis, angiogenesis, adhesion, and migration. thno.org Preclinical data suggest that while SRC overexpression may not directly stimulate cell growth, it appears to enhance cellular motility and invasiveness. nih.gov The identification of SRC as a key target suggests that this compound may influence these critical cellular processes. nih.govnih.gov

ESR1 Gene Research

Alongside SRC, the Estrogen Receptor 1 (ESR1) gene has also been identified as a primary hub gene in the network of this compound's targets. nih.govnih.govresearchgate.net ESR1 encodes for the estrogen receptor alpha (ERα), a key player in hormone-dependent cancers. mdpi.com Mutations in the ESR1 gene are a known mechanism of resistance to endocrine therapy in metastatic breast cancer. mdpi.com In vitro studies on ESR1 have shown that genetic variations within this gene can predict the outcome of certain medical interventions, such as ovarian stimulation in in vitro fertilization. nih.gov The connection between this compound and ESR1, as suggested by in silico studies, points towards a potential role for this compound in modulating estrogen receptor signaling. nih.govnih.gov

Molecular Docking Studies for Ligand-Protein Interactions

To further investigate the interaction between this compound and its identified target proteins, molecular docking studies have been performed. nih.govnih.gov This computational technique predicts the binding affinity and orientation of a ligand (in this case, this compound) to the active site of a target protein. mdpi.comasiapharmaceutics.info The accuracy of the predicted targets for this compound was assessed by docking it with the top five selected hub gene proteins: KDR, VEGFA, AKT1, SRC, and ESR1. nih.govnih.gov

The results of these docking studies revealed that this compound exhibits strong binding affinities to these proteins, with low binding energies indicating a high degree of protein-ligand affinity. nih.govnih.govresearchgate.net This suggests that this compound can effectively interact with and potentially modulate the activity of these key proteins. nih.gov

Table 1: Molecular Docking Results of this compound with Target Proteins

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

| KDR | 1Y6B | - |

| VEGFA | 1MKK | - |

| AKT1 | 2UZR | - |

| SRC | 1FMK | - |

| ESR1 | 5KRI | - |

Note: Specific binding energy values were not provided in the source documents, but the studies consistently reported low binding energies indicative of strong affinity. nih.govnih.gov

Functional Pathway Enrichment Analysis using Databases (e.g., KEGG)

To understand the broader biological implications of this compound's interactions with its target genes, functional pathway enrichment analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) was conducted. nih.govnih.govcd-genomics.com This type of analysis helps to identify which signaling pathways are significantly associated with a given set of genes. nih.govmetwarebio.com The analysis of this compound's target hub genes revealed their significant involvement in several key signaling pathways related to cancer progression. nih.govnih.govresearchgate.net

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway was identified as a significant pathway modulated by the hub genes targeted by this compound. nih.govnih.gov The MAPK pathway is a crucial intracellular signaling system involved in regulating cell proliferation, differentiation, and apoptosis. nih.govfrontiersin.org Aberrant activation of the MAPK pathway is closely linked to the development of many cancers. frontiersin.org The involvement of this compound's targets in this pathway suggests that the compound may influence these fundamental cellular processes. nih.gov

VEGF Signaling Pathway Interactions

The Vascular Endothelial Growth Factor (VEGF) signaling pathway was another key pathway identified through enrichment analysis. nih.govnih.gov This pathway is a primary regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.netpharmgkb.org The hub genes targeted by this compound, particularly VEGFA and its receptor KDR, are central components of this pathway. nih.govnih.gov This suggests that this compound may interfere with the processes that support tumor vascularization. nih.gov

PI3K-Akt Signaling Pathway Dynamics

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway was also found to be significantly associated with the hub genes targeted by this compound. nih.govnih.gov This pathway plays a central role in cell growth, proliferation, and survival, and it is frequently activated in various types of cancer. nih.govarvojournals.org One of the key hub genes, AKT1, is a central node in this pathway. nih.govnih.gov The interaction of this compound with this pathway suggests its potential to modulate cell survival and proliferation signals. nih.gov

ErbB Signaling Pathway Regulation

Computational studies have identified the ErbB signaling pathway as a significant target of this compound. nih.govnih.gov The ErbB family of receptor tyrosine kinases is crucial for regulating cell proliferation, differentiation, and survival. genome.jp Network pharmacology analysis, a computational approach to predict how a compound might interact with biological systems, has pinpointed several key genes within this pathway that may be influenced by this compound. nih.govresearchgate.net

In silico models suggest that this compound may interact with hub proteins such as SRC and AKT1, which are integral components of the ErbB signaling cascade. nih.govgenome.jp The predicted downregulation of these hub genes by this compound implies a potential to interfere with tumor growth and proliferation signals that are often hyperactivated in cancer. nih.govmdpi.com Molecular docking simulations, which predict the binding affinity between a ligand and a protein, have further supported the potential for a strong interaction between this compound and these protein targets. nih.govresearchgate.net

GSK-3β/NF-κB Signaling Cascade Modulation

The Glycogen Synthase Kinase-3β (GSK-3β)/Nuclear Factor-kappa B (NF-κB) signaling cascade is a critical pathway involved in inflammation and cellular proliferation. While direct in vitro or extensive in silico studies specifically detailing this compound's modulation of the GSK-3β/NF-κB pathway are limited, the activity of structurally related flavonoids provides a basis for investigation. For instance, the flavonoid apigenin (B1666066) has been shown to inhibit the GSK-3β/NF-κB signaling pathway. nih.govresearchgate.net

Computational screening and docking studies are often employed to predict the interaction of natural compounds with targets like GSK-3β. biointerfaceresearch.combiorxiv.org Although the primary in silico study on this compound highlighted other pathways, the known role of other flavonoids in modulating GSK-3β/NF-κB suggests this may be a relevant pathway for future this compound research. nih.govresearchgate.net

mTOR/PI3K Axis Mechanisms

The PI3K/Akt/mTOR signaling axis is a central regulator of cell growth, metabolism, and survival, and its dysregulation is common in various diseases. mdpi.com In silico network pharmacology studies have significantly linked this compound to the PI3K-Akt pathway. nih.govnih.govresearchgate.net These computational models identified AKT1 as one of the top five hub genes targeted by this compound, indicating a high probability of interaction. nih.govresearchgate.net

The predicted binding of this compound to AKT1 suggests a potential mechanism for downregulating this entire signaling cascade. nih.gov Since mTOR is a key downstream effector of PI3K/Akt, the inhibition of Akt would logically lead to the modulation of mTOR activity. mdpi.com This positions the PI3K/Akt/mTOR axis as a principal predicted target for this compound's biological activity, with computational evidence pointing towards its potential to disrupt signals that promote cell proliferation and survival. nih.govmdpi.comnih.gov

| Table 1: Summary of In Silico Findings on this compound's Interaction with Signaling Pathways | |

| Signaling Pathway | Key Findings & Predicted Interactions |

| ErbB Signaling Pathway | Identified as a significant pathway in network pharmacology analysis. nih.govresearchgate.net Predicted to target and downregulate hub genes including SRC and AKT1. nih.gov |

| GSK-3β/NF-κB Signaling | Direct evidence for this compound is limited. Related flavonoids like apigenin are known inhibitors, suggesting a potential area for future research. nih.govresearchgate.net |

| mTOR/PI3K Axis | Identified as a significant pathway in network pharmacology analysis. nih.govresearchgate.net Predicted to strongly interact with and downregulate the hub gene AKT1, a central kinase in the pathway. nih.gov |

Cellular and Molecular Responses in In Vitro Preclinical Models

While in silico studies provide strong predictive evidence for this compound's biological targets, in vitro studies are essential to observe its actual effects on cellular processes. General studies on flavonoids show they can participate in cell cycle arrest, autophagy, and apoptosis. nih.govresearchgate.net However, specific experimental data for this compound remains preliminary.

Cell Cycle Progression Modulation

The cell cycle is a series of events that leads to cell division and replication. frontiersin.org Flavonoids as a class are known to be capable of inducing cell cycle arrest, which is a key mechanism for controlling cell proliferation. nih.govresearchgate.net For example, the related compound apigenin has been observed to arrest human pancreatic cancer cells at the G2/M phase. nih.gov Based on computational predictions that identify hub genes involved in cell cycle progression as targets, it is hypothesized that this compound may exert similar effects. nih.gov However, specific in vitro studies confirming the particular phase of cell cycle arrest or the molecular machinery (e.g., cyclins, CDKs) affected by this compound are not yet widely documented.

Autophagy Induction Mechanisms

Autophagy is a cellular process of self-degradation, where the cell removes unnecessary or dysfunctional components. This process can lead to either cell survival or cell death. Many flavonoids have been documented to induce autophagy in cancer cells. nih.govresearchgate.net For instance, apigenin can promote autophagic cell death in gastric cancer cells by affecting the mTOR/AMPK/ULK1 pathway. nih.govnih.gov Given that in silico models predict this compound targets key signaling pathways like PI3K/Akt/mTOR that regulate autophagy, it is plausible that this compound could induce this process. nih.govexaly.com The specific molecular triggers and autophagic flux in response to this compound in in vitro models are subjects for further investigation.

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death that is critical for removing damaged or cancerous cells. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many flavonoids are recognized for their ability to induce apoptosis. nih.govnih.gov Studies on the related flavonoid apigenin show it can trigger apoptosis through mechanisms that include inhibiting the GSK-3β/NF-κB pathway or by suppressing the PI3K/Akt pathway. mdpi.com

The prediction that this compound targets central survival pathways like PI3K/Akt and ErbB strongly suggests it may possess pro-apoptotic capabilities. nih.gov Downregulation of these pathways would likely shift the cellular balance towards apoptosis. While this is a strong hypothesis based on computational data and the behavior of similar compounds, detailed in vitro experimental validation confirming the activation of specific caspases or changes in Bcl-2 family proteins by this compound is needed. nih.gov

| Table 2: Hypothesized Cellular and Molecular Responses to this compound Based on Preclinical Models | |

| Cellular Process | Predicted Effect & Basis for Hypothesis |

| Cell Cycle Progression | Hypothesis: Induces cell cycle arrest. nih.govBasis: In silico targeting of genes involved in cell cycle regulation; known activity of related flavonoids. nih.govnih.gov |

| Autophagy | Hypothesis: Induces autophagy. nih.govBasis: In silico targeting of the PI3K/Akt/mTOR pathway, a key regulator of autophagy; known activity of related flavonoids. nih.govnih.gov |

| Apoptosis | Hypothesis: Induces apoptosis. nih.govBasis: In silico targeting of pro-survival signaling pathways like PI3K/Akt and ErbB; known activity of related flavonoids. nih.govmdpi.com |

Mechanisms of Oxidative Stress Reduction

This compound, a bioactive flavonoid, is implicated in mitigating oxidative stress through various cellular mechanisms. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Flavonoids, as a class of compounds, are known to modulate the activity of enzymes that scavenge ROS. nih.gov

The primary mechanisms by which cells combat oxidative stress involve enzymatic and non-enzymatic antioxidant systems. A key pathway is the Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway, which is a principal regulatory system protecting cells from oxidative damage. nih.gov ROS and reactive nitrogen species (RNS) are the main drivers of oxidative damage to cellular components like proteins, lipids, and DNA. nih.gov

In the context of cellular health, excessive ROS can lead to detrimental outcomes such as apoptosis (programmed cell death), autophagy, and inflammation. nih.govfrontiersin.org For instance, in cardiovascular contexts, excess ROS production can lead to endothelial dysfunction and vascular smooth muscle cell apoptosis and proliferation. nih.gov Similarly, in neurodegenerative scenarios, oxidative stress is a key factor in secondary brain injury following events like intracerebral hemorrhage. nih.gov While direct studies on this compound's specific interaction with the Nrf2 pathway are still emerging, the general role of flavonoids in modulating ROS-scavenging enzymes suggests a likely mechanism of action. nih.govmdpi.com

In silico studies have begun to elucidate the potential of this compound to interact with key proteins involved in cellular stress responses. Network pharmacology approaches have identified potential targets for this compound that are involved in pathways mitigating cellular damage. nih.gov

| Key Terms in Oxidative Stress | Description |

| Reactive Oxygen Species (ROS) | Highly reactive molecules containing oxygen that can damage cell structures. nih.gov |

| Oxidative Stress (OS) | An imbalance between the production of ROS and the body's ability to counteract their harmful effects. nih.gov |

| Nrf2 Pathway | A primary signaling pathway that regulates the expression of antioxidant proteins. nih.gov |

| Apoptosis | Programmed cell death, a natural process to remove damaged or unnecessary cells. nih.gov |

| Autophagy | A cellular process of self-digestion, where the cell degrades and recycles its own components. nih.gov |

Inhibition of Cellular Proliferation and Invasiveness

This compound has demonstrated potential in inhibiting the proliferation and invasive behavior of cancer cells through various molecular pathways. nih.gov The ability of flavonoids to arrest the cell cycle, induce apoptosis, and inhibit proliferation and invasiveness is a cornerstone of their anticancer properties. nih.govmdpi.com

An in silico study focusing on pancreatic cancer identified several key hub genes and pathways that this compound may target. nih.gov The investigation highlighted the potential of this compound to downregulate genes involved in tumor growth, invasion, and proliferation. nih.gov Key signaling pathways identified as significant in this context include the MAPK, VEGF, PI3K-Akt, and ErbB signaling pathways. nih.gov

The PI3K/Akt signaling pathway is crucial in regulating cell proliferation, survival, migration, and invasion. nih.gov The study on pancreatic cancer suggested that this compound could modulate this pathway, thereby reducing cell proliferation. nih.gov Specifically, the SRC and AKT genes, known to be involved in enhancing apoptosis in pancreatic cancer cells, were identified as potential targets. nih.gov Furthermore, VEGFA, a significant angiogenic factor, was also highlighted as a potential target for this compound, suggesting a role in inhibiting the formation of new blood vessels that supply tumors. nih.gov

The table below summarizes the key signaling pathways and genes implicated in the anti-proliferative and anti-invasive effects of this compound, based on in silico analysis.

| Signaling Pathway | Key Genes | Implicated Function |

| PI3K-Akt Signaling Pathway | AKT1, SRC | Cell Proliferation, Apoptosis, Survival, Migration, Invasion nih.govnih.gov |

| VEGF Signaling Pathway | VEGFA, KDR | Angiogenesis, Tumor Growth nih.gov |

| ErbB Signaling Pathway | ESR1 | Tumor Growth, Proliferation nih.gov |

| MAPK Signaling Pathway | - | Tumor Growth, Proliferation, Invasion nih.gov |

These findings underscore the multi-targeted potential of this compound in curbing the aggressive nature of cancer cells.

Gene Expression Profiling in Response to this compound

Gene expression profiling is a powerful technique used to simultaneously measure the activity of thousands of genes to create a global picture of cellular function. wikipedia.org In the context of cancer research, it helps in understanding the molecular mechanisms of a disease and in identifying how a compound like this compound might alter cellular processes. wikipedia.org

In silico network pharmacology studies have been instrumental in predicting the gene targets of this compound. nih.gov By integrating data from various databases, these studies construct compound-target networks and protein-protein interaction (PPI) networks to identify key "hub genes" that are likely to be modulated by the compound. nih.gov

For this compound, such an analysis in the context of pancreatic cancer identified five significant hub genes: KDR, VEGFA, AKT1, SRC, and ESR1. nih.gov These genes are central to pathways controlling cell growth, proliferation, and invasion. nih.gov The prediction from this in silico work is that this compound would lead to the downregulation of these hub genes, which in turn would inhibit tumor progression. nih.gov

Gene Ontology (GO) analysis further enriches this understanding by categorizing the functions of these target genes. The predicted targets of this compound are involved in crucial biological processes, cellular components, and molecular functions that are often dysregulated in cancer. nih.gov

The following table details the predicted hub gene targets of this compound and their significance in cancer pathology.

| Hub Gene | Full Name | General Function in Cancer |

| KDR | Kinase Insert Domain Receptor | A receptor for VEGF, crucial for angiogenesis. nih.gov |

| VEGFA | Vascular Endothelial Growth Factor A | A primary driver of angiogenesis, promoting blood vessel growth in tumors. nih.gov |

| AKT1 | AKT Serine/Threonine Kinase 1 | A key component of the PI3K-Akt pathway, promoting cell survival and proliferation. nih.govnih.gov |

| SRC | SRC Proto-Oncogene, Non-Receptor Tyrosine Kinase | Involved in cell proliferation, migration, and invasion. nih.gov |

| ESR1 | Estrogen Receptor 1 | Can drive the growth of certain cancers. nih.gov |

While these in silico predictions provide a strong foundation, they necessitate validation through experimental gene expression studies, such as RNA sequencing or microarray analysis, to confirm the direct effects of this compound on the expression levels of these and other related genes in cancer cell lines. lexogen.com

Challenges and Future Research Directions in Apigeniflavan Studies

Methodological Challenges in Natural Product Chemistry

The journey from a natural source to a pure, characterized compound like apigeniflavan is fraught with methodological difficulties. These challenges are a major bottleneck in natural product-based drug discovery and chemical biology research. nih.govnih.gov

Natural sources, such as plants, produce a vast and complex array of secondary metabolites. This compound, for instance, is found within intricate mixtures containing other flavonoids, alkaloids, terpenoids, and phenolic acids. journalwjbphs.com The separation of a single target compound from this chemical matrix is a formidable task. nih.govresearchgate.net Traditional methods of bioassay-guided fractionation are often laborious and can be biased towards more abundant, rather than the most bioactive, components. researchgate.netchromatographyonline.com